methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate
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Overview
Description
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate is a complex organic compound that features a pyrazole ring, a phenoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate typically involves multi-component reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component mechanism, yielding high to excellent purity products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. Solvent-free conditions and the use of green chemistry principles are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds share a similar pyrazole structure and exhibit comparable biological activities.
Bis(pyrazolyl)methanes: These derivatives also contain pyrazole rings and are used in various applications, including as chelating agents and in medicinal chemistry.
Uniqueness
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H20N4O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 2-[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C18H20N4O5/c1-9-14(17(24)21-19-9)16(15-10(2)20-22-18(15)25)11-4-6-12(7-5-11)27-8-13(23)26-3/h4-7,16H,8H2,1-3H3,(H2,19,21,24)(H2,20,22,25) |
InChI Key |
GSMBUENEANXJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OCC(=O)OC)C3=C(NNC3=O)C |
solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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